2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Catalog No.
S11970016
CAS No.
311327-29-4
M.F
C27H31N3O2S
M. Wt
461.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxy...

CAS Number

311327-29-4

Product Name

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

Molecular Formula

C27H31N3O2S

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C27H31N3O2S/c1-26(2,3)22-12-11-21(33-22)23-18(15-28)25(29)30(16-7-9-17(32-6)10-8-16)19-13-27(4,5)14-20(31)24(19)23/h7-12,23H,13-14,29H2,1-6H3

InChI Key

YSGJICMERDHBRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C

2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound characterized by its unique structural features. It belongs to the class of hexahydroquinolines, which are bicyclic compounds containing a quinoline moiety. The molecular formula for this compound is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 378.51 g/mol. Its structure includes various functional groups such as an amino group, a carbonitrile group, and a methoxyphenyl substituent, contributing to its chemical reactivity and potential biological activity.

Typical of its functional groups. Notably:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carbonitrile group can undergo hydrolysis or condensation to form amides or other derivatives.
  • Oxidation Reactions: The presence of the thiophenyl group may allow for oxidation reactions, potentially forming sulfoxides or sulfones.

These reactions can be utilized in synthetic pathways to derive related compounds or to modify the compound for specific applications.

Research indicates that compounds similar to 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit various biological activities. These may include:

  • Antimicrobial Properties: Studies suggest that certain hexahydroquinoline derivatives possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Compounds in this class have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects: Some derivatives may exhibit anti-inflammatory properties through modulation of cytokine production.

The synthesis of 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step synthetic routes. A general synthesis approach might include:

  • Formation of the Quinoline Core: Start with appropriate precursors such as substituted anilines and alkylating agents to form the hexahydroquinoline framework.
  • Introduction of Functional Groups: Use methods like nucleophilic substitution to introduce the amino and carbonitrile groups.
  • Final Modifications: Incorporate the thiophenyl and methoxy groups through coupling reactions or direct functionalization.

These steps may vary based on available reagents and desired yields.

The applications of this compound are diverse and can include:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound in drug discovery for antimicrobial or anticancer therapies.
  • Material Science: Its unique chemical structure may be explored for use in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Receptor Binding Assays: Investigating binding affinities to specific receptors related to its therapeutic targets could elucidate its pharmacological profile.

These studies are crucial for assessing the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-7,7-dimethylhexahydroquinolineChlorine substitutionPotentially enhanced reactivity
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethylhexahydroquinolineBromine substitutionDifferent halogen effects on biological activity
2-Amino-4-(3-methylthiophen)-1-(4-methoxyphenyl)-7,7-dimethylhexahydroquinolineMethylthio groupVariation in electronic properties

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity. The unique combination of functional groups in 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethylhexahydroquinoline distinguishes it from its analogs and may confer specific advantages in targeted applications.

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

461.21369841 g/mol

Monoisotopic Mass

461.21369841 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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